molecular formula C18H15BrN2O3S2 B488585 (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-72-8

(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B488585
CAS No.: 620543-72-8
M. Wt: 451.4g/mol
InChI Key: HMKNBAXIXXZWGM-UHFFFAOYSA-N
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Description

(Z)-N-(3-(4-Bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic benzamide derivative featuring a tetrahydrothieno[3,4-d]thiazole core with a 5,5-dioxide moiety and a 4-bromophenyl substituent. Its synthesis likely follows pathways analogous to related compounds, such as cyclocondensation of enaminones with active methylene compounds or nucleophilic substitution reactions, as observed in structurally similar systems .

Properties

IUPAC Name

N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c19-13-6-8-14(9-7-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKNBAXIXXZWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₁₃BrN₂O₂S
  • Molecular Weight : 363.25 g/mol
  • CAS Number : 49678-04-8

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacteria. For instance, in vitro tests demonstrated significant activity against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, revealing that the compound exhibited potent antibacterial effects at concentrations as low as 10 mg/mL.

Bacterial Strain MIC (mg/mL) Zone of Inhibition (mm)
Acinetobacter baumannii1018
Klebsiella pneumoniae2015
Staphylococcus aureus3012

The compound's effectiveness was compared to standard antibiotics, showing superior activity against multidrug-resistant strains .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promise in cancer treatment. Research indicates that it inhibits fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound's IC₅₀ values for inhibiting NSCLC cell lines were reported as follows:

Cell Line IC₅₀ (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The compound induced apoptosis in these cell lines and arrested the cell cycle at the G2 phase, further supporting its potential as an anticancer agent .

The biological activity of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound targets specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Molecular Docking Studies : Computational studies indicate that the compound forms stable interactions with FGFR1, suggesting a direct mechanism of inhibition through binding to the receptor’s active site.
  • Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways, leading to programmed cell death.

Case Studies

A notable study conducted by researchers focused on the synthesis and evaluation of this compound against resistant bacterial strains and cancer cells. The results indicated that the compound not only inhibited bacterial growth effectively but also showed significant cytotoxic effects on NSCLC cell lines through dose-dependent mechanisms.

Summary of Findings

  • The compound exhibits strong antibacterial activity against drug-resistant strains.
  • It has demonstrated significant anticancer properties by targeting FGFR1 in NSCLC.
  • Molecular docking studies support its role in inhibiting crucial biological pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide as inhibitors of specific cancer pathways. For instance, compounds designed around the 4-bromo substitution have shown efficacy against non-small cell lung cancer (NSCLC) cell lines. A related compound demonstrated significant inhibition of FGFR1 (Fibroblast Growth Factor Receptor 1), which is often overexpressed in various cancers. The IC50 values for these compounds ranged from 1.25 µM to 2.31 µM across different NSCLC cell lines, indicating potent anticancer activity .

Chemical Synthesis

The synthesis of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide involves several steps that typically include the formation of the thieno-thiazole core followed by functionalization with a benzamide moiety. The synthetic routes often utilize established reactions such as condensation and cyclization techniques to achieve high yields of the desired compound.

Structural Characteristics

The compound features a complex thieno-thiazole structure that contributes to its biological activity. The presence of bromine enhances its lipophilicity and may influence its interaction with biological targets . The molecular weight is approximately 465.4 g/mol, and it exhibits significant stability under physiological conditions.

Case Study: FGFR1 Inhibition

A notable study focused on a series of benzamide derivatives similar to (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide revealed their potential as FGFR1 inhibitors. The research concluded that these compounds could be developed into lead candidates for further optimization in cancer therapy .

Comparative Analysis with Other Compounds

In comparison to other known anticancer agents, the derivatives based on this structure exhibited superior selectivity towards FGFR1-positive cancer cells while maintaining lower toxicity profiles in normal cells . This selectivity is crucial for developing targeted therapies that minimize side effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related benzamide derivatives from the literature (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents/Functional Groups Molecular Formula
(Z)-N-(3-(4-Bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2-ylidene)benzamide Tetrahydrothieno[3,4-d]thiazole 4-Bromophenyl, 5,5-dioxide C₁₈H₁₄BrN₃O₃S₂
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)benzamide (6) [1,3,4]Thiadiazole Isoxazole, phenyl C₁₈H₁₂N₄O₂S
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]Thiadiazole Acetylpyridinyl, methyl C₂₃H₁₈N₄O₂S
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) [1,3,4]Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl C₂₁H₂₀N₄O₂S

Key Observations :

  • Core Heterocycle: The target compound’s tetrahydrothienothiazole core differs from the [1,3,4]thiadiazole rings in analogs 6, 8a, and 4g.
  • Substituent Effects : The 4-bromophenyl group in the target compound may confer greater lipophilicity and steric hindrance than the 3-methylphenyl group in 4g or the acetylpyridinyl group in 8a. Bromine’s electron-withdrawing nature could also modulate electronic properties .

Key Observations :

  • Higher yields (70–82%) are achieved in derivatives with electron-withdrawing substituents (e.g., acetyl in 8a) due to stabilized intermediates.
  • Melting points correlate with molecular rigidity: 8a (290°C) has a fused pyridinyl group, enhancing crystallinity compared to 6 (160°C) .

Electronic and Spectral Properties

  • IR Spectroscopy : All compounds show strong C=O stretches (~1600–1700 cm⁻¹). The target compound’s 5,5-dioxide group may introduce additional S=O stretches (~1150–1250 cm⁻¹), absent in analogs .
  • NMR Spectroscopy : Aromatic protons in the target compound’s 4-bromophenyl group would resonate downfield (δ ~7.5–8.0 ppm), similar to 8a’s pyridinyl protons (δ 8.04–8.39 ppm) .

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